molecular formula C5H3ClN4 B1429572 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 633328-98-0

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1429572
CAS No.: 633328-98-0
M. Wt: 154.56 g/mol
InChI Key: MRTKTXTWOUDUTL-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, primarily through its inhibition of CDKs . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . The compound also affects gene expression and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent inhibition of enzyme activity. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at specific checkpoints, ultimately resulting in apoptosis. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity over extended durations . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .

Properties

IUPAC Name

5-chloro-1H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTKTXTWOUDUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732983
Record name 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-98-0
Record name 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

27 mg of 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone was dissolved in 1.5 mL of acetonitrile, added with 1.5 mL of 5N sodium hydroxide aqueous solution, and stirred for 2 hours. After adding 2N hydrochloric acid to the reaction solution to render it acidic, the solution was extracted with ethyl acetate, and the resultant organic layer was washed with saturated brine, then dried over magnesium sulfate, and the solvent was evaporated, to afford 16 mg of the title compound.
Quantity
27 mg
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reactant
Reaction Step One
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1.5 mL
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Reaction Step One
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1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Hydrochloric acid (70 mL, 8%) was added dropwise to a solution of 1-[5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl]ethan-1-one (7 g, 33.83 mmol, 1.00 equiv, 95%) in tetrahydrofuran (70 mL) at 50° C. The resulting solution was refluxed for 30 min and then extracted with 2×100 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.5 g (45%) of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine as a white solid.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.